![molecular formula C16H14N4O3 B2459388 2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-03-6](/img/structure/B2459388.png)
2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in a variety of reactions, including hydrolysis and condensation . The hydroxy group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the carboxamide and hydroxy groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored as a method to enhance their biological properties. The synthesis involves the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, aiming to optimize the analgesic properties of these compounds. This research suggests that specific modifications to the pyridine moiety can significantly influence the biological activity of the resulting compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Antifungal Activities
Several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides have been prepared, demonstrating significant activity against bacterial and fungal strains. This study highlights the potential of these compounds as antimicrobial and antifungal agents, with some showing better efficacy than standard drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Environmental Applications
The photocatalytic degradation of pyridine, a component structurally related to the core of the compound of interest, in water using TiO2 has been studied. This research provides insights into the environmental applications of photocatalysis in removing hazardous chemicals from water, demonstrating the potential for applying similar methodologies to a range of pyridine-based compounds (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Material Science
The synthesis of polyamides and polyimides based on certain pyridine derivatives, including 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, has been explored. This study highlights the potential of pyridine derivatives in the development of new materials with desirable thermal and chemical properties for industrial applications (Yang & Lin, 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-5-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-4-2-3-6-17-11/h2-8,22H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQMXGGAYQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

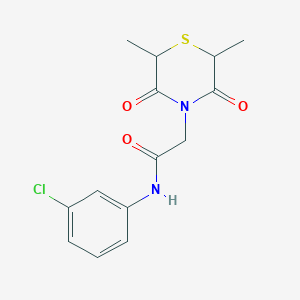
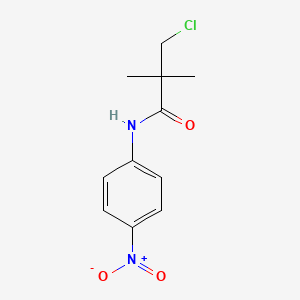
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)
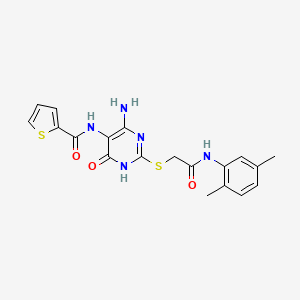
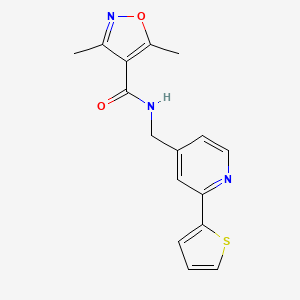
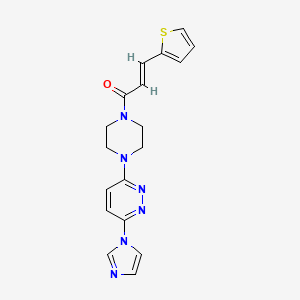
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)
![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)
![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)
![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)
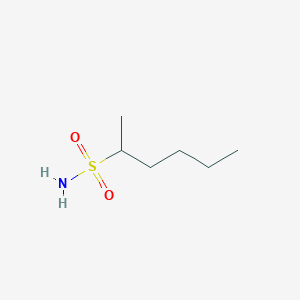
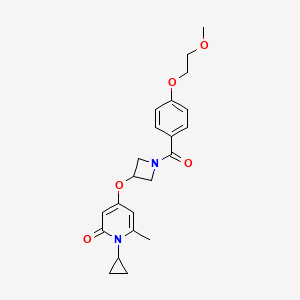
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)